molecular formula C8H6Cl2O2 B1295861 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone CAS No. 24483-75-8

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

Cat. No. B1295861
CAS RN: 24483-75-8
M. Wt: 205.03 g/mol
InChI Key: XHEIVUNKCGWDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07888366B2

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A mixture of 4-chlorophenol (5 g; 39.0 mmol) and chloroacetyl chloride (3.41 mL; 42.8 mmol) was heated to 80° C. for 2.5 hours. Mixture cooled to 30° C. and aluminum chloride (5.2 g; 39.0 mmol) was added over 30 minutes. Mixture heated to 130° C. for 15 hours. Mixture cooled under N2 flow and reaction was quenched with 0.5 g of ice chuncks over 5 minutes. Mixture was treated with 12 mLs of 20% HCl and heated to 60° C. for 15 minutes (fumes generated). Mixture cooled back room temperature and after 30 minutes 2 phases observed. Aqueous phase was extracted, and oil organic layer was triturated with petroleum ether. Petroleum ether was decanted off. Mixture was then heated to 60° C. in 100 mL of benzene and charcoal. Mixture filtered and filtrate was concentrated to a third volume. Another 40 mLs of petroleum ether added and allowed to stand overnight. Mixture was decanted and mother liquor was evaporated to afford 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone. (5 g; 63% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12].[Cl-].[Al+3].[Cl-].[Cl-]>>[Cl:9][CH2:10][C:11]([C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:8])=[O:12] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
3.41 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture cooled to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
Mixture heated to 130° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
Mixture cooled under N2
CUSTOM
Type
CUSTOM
Details
flow and reaction
CUSTOM
Type
CUSTOM
Details
was quenched with 0.5 g of ice chuncks over 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
Mixture was treated with 12 mLs of 20% HCl
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 15 minutes (fumes generated)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Mixture cooled back room temperature and after 30 minutes 2 phases
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted
CUSTOM
Type
CUSTOM
Details
oil organic layer was triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
Petroleum ether was decanted off
TEMPERATURE
Type
TEMPERATURE
Details
Mixture was then heated to 60° C. in 100 mL of benzene
FILTRATION
Type
FILTRATION
Details
Mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated to a third volume
ADDITION
Type
ADDITION
Details
Another 40 mLs of petroleum ether added
CUSTOM
Type
CUSTOM
Details
Mixture was decanted
CUSTOM
Type
CUSTOM
Details
mother liquor was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)C1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.